![molecular formula C16H23Cl2N3O2S B288976 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane
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Overview
Description
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane, also known as DAS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAS belongs to the class of azepane compounds and has a molecular weight of 446.89 g/mol.
Mechanism of Action
The exact mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is not fully understood. However, it has been proposed that 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane exerts its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects in animal models. In psychiatry, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In neurology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to reduce the levels of oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane in lab experiments is its relatively low toxicity and high solubility in water. However, one of the limitations of using 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is its high cost and limited availability. In addition, the exact mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane. One area of interest is the development of novel 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane in other fields of medicine such as cardiology and gastroenterology. Furthermore, more research is needed to fully understand the mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane involves the reaction of 1-azepanamine with 2,3-dichlorobenzyl chloride and piperazine in the presence of a base such as sodium hydride. The resulting product is then treated with sulfuryl chloride to obtain 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been studied for its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. In psychiatry, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury. In oncology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have anti-tumor effects in various cancer cell lines.
properties
Molecular Formula |
C16H23Cl2N3O2S |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonylazepane |
InChI |
InChI=1S/C16H23Cl2N3O2S/c17-14-6-5-7-15(16(14)18)19-10-12-21(13-11-19)24(22,23)20-8-3-1-2-4-9-20/h5-7H,1-4,8-13H2 |
InChI Key |
ITDGEMNGZADSGY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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